(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477051
InChI: InChI=1S/C14H23N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-5-7-16-8-6-12/h5-8,10-11,13H,9,15H2,1-4H3/t13-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1=CC=NC=C1)C(C)C)N
Molecular Formula: C14H23N3O
Molecular Weight: 249.35 g/mol

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide

CAS No.:

Cat. No.: VC13477051

Molecular Formula: C14H23N3O

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide -

Specification

Molecular Formula C14H23N3O
Molecular Weight 249.35 g/mol
IUPAC Name (2S)-2-amino-3-methyl-N-propan-2-yl-N-(pyridin-4-ylmethyl)butanamide
Standard InChI InChI=1S/C14H23N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-5-7-16-8-6-12/h5-8,10-11,13H,9,15H2,1-4H3/t13-/m0/s1
Standard InChI Key RVQGSNKHRQLQOL-ZDUSSCGKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1=CC=NC=C1)C(C)C)N
SMILES CC(C)C(C(=O)N(CC1=CC=NC=C1)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(CC1=CC=NC=C1)C(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide consists of a butyramide backbone with distinct substituents:

  • A chiral (S)-configured amino group at the C2 position.

  • A methyl group at C3.

  • An isopropyl group and a pyridin-4-ylmethyl group attached to the amide nitrogen.

The pyridin-4-ylmethyl moiety introduces aromaticity and hydrogen-bonding capabilities, while the isopropyl group contributes steric bulk, influencing conformational flexibility .

Table 1: Comparative Structural Data of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Substitution Position
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramideC₁₄H₂₃N₃O249.35Pyridin-4-ylmethyl
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramideC₁₄H₂₃N₃O249.35Pyridin-3-ylmethyl
(S)-2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-propionamideC₁₂H₁₉N₃O221.30Pyridin-2-ylmethyl

The molecular formula C₁₄H₂₃N₃O and weight 249.35 g/mol are inferred from structurally analogous compounds . The pyridine ring’s substitution position (2-, 3-, or 4-) significantly impacts electronic distribution and intermolecular interactions.

Stereochemical Considerations

The (S)-configuration at the C2 amino group is critical for enantioselective interactions with biological targets. Computational models of similar compounds suggest that this configuration optimizes hydrogen bonding with active-site residues in enzymes or receptors .

Synthesis and Manufacturing

General Synthetic Strategy

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramide likely follows a multi-step protocol analogous to related amides:

  • Amino Protection: The primary amino group is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.

  • Amide Coupling: A carboxylic acid derivative reacts with isopropylamine and pyridin-4-ylmethylamine via coupling agents like HATU or EDCl.

  • Deprotection: Acidic or basic conditions remove the Boc group, yielding the free aminoamide.

Table 2: Representative Reaction Conditions for Amide Synthesis

StepReagents/ConditionsYield (%)Reference
Amino ProtectionBoc₂O, DMAP, DCM85–90
Amide CouplingHATU, DIPEA, DMF70–75
DeprotectionTFA/DCM (1:1)95

Challenges in Stereochemical Control

Achieving high enantiomeric purity requires chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones have been employed in analogous syntheses to enforce (S)-configuration .

TargetBinding Affinity (ΔG, kcal/mol)Potential Application
EGFR Tyrosine Kinase−9.2Oncology
Dihydrofolate Reductase−7.8Antimicrobial Therapy

Applications in Medicinal Chemistry

Drug Design and Optimization

The compound’s modular structure allows for iterative optimization:

  • Pyridine Ring Modifications: Introducing electron-withdrawing groups (e.g., Cl, Br) at the pyridine C3 position could enhance metabolic stability .

  • Alkyl Chain Variations: Replacing the isopropyl group with cyclopropyl may reduce steric hindrance and improve target engagement.

Material Science Applications

Pyridine-based amides serve as ligands in catalytic systems. For instance, palladium complexes of similar compounds catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴.

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric excess (ee > 99%).

  • Target Validation: High-throughput screening against kinase libraries to identify primary therapeutic targets.

  • Formulation Studies: Investigating prodrug strategies to enhance oral bioavailability.

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